3-chloro-N-(1-cyclopropylethyl)-4-methoxyaniline is an organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound features a chloro group, a methoxy group, and a cyclopropylethyl substituent on the aniline backbone, making it of interest for various chemical and biological studies.
The compound can be synthesized through various organic reactions, primarily involving amination and substitution reactions. It has been referenced in several scientific studies and patents, indicating its relevance in pharmaceutical research and development.
3-chloro-N-(1-cyclopropylethyl)-4-methoxyaniline can be classified as:
The synthesis of 3-chloro-N-(1-cyclopropylethyl)-4-methoxyaniline typically involves the following steps:
The molecular structure of 3-chloro-N-(1-cyclopropylethyl)-4-methoxyaniline can be represented as follows:
3-chloro-N-(1-cyclopropylethyl)-4-methoxyaniline participates in various chemical reactions, including:
The mechanism of action for 3-chloro-N-(1-cyclopropylethyl)-4-methoxyaniline largely depends on its interactions with biological targets. It may act as a substrate or inhibitor for specific enzymes due to its structural features.
Research indicates that compounds with similar structures often exhibit activity against certain biological pathways, potentially influencing cell signaling or metabolic processes.
3-chloro-N-(1-cyclopropylethyl)-4-methoxyaniline is primarily used in:
This compound's unique structural attributes make it a valuable candidate for further exploration in drug discovery and development.
The synthesis of 3-chloro-N-(1-cyclopropylethyl)-4-methoxyaniline (CAS: 1021008-32-1) follows a convergent route beginning with 3-chloro-4-methoxyaniline (CAS: 21441) as the foundational aromatic precursor [6]. The first critical step involves electrophilic chlorination at the meta-position relative to the methoxy group, achieved using chlorine donors (e.g., sulfuryl chloride) in dichloromethane at 0–5°C to minimize polyhalogenation [3]. The resulting intermediate then undergoes N-alkylation with 1-cyclopropylethyl bromide under anhydrous conditions. This SN₂ reaction requires phase-transfer catalysts (e.g., tetrabutylammonium bromide) and excess potassium carbonate in refluxing acetonitrile (82°C, 12h), achieving 74–78% yield [3] [6]. A superior alternative employs reductive amination between 3-chloro-4-methoxyaniline and 1-cyclopropylethanone using iridium-based catalysts, which bypasses alkyl halide handling issues and improves atom economy [2].
Table 1: Multi-Step Synthesis Parameters
Step | Reagents/Conditions | Key Intermediate | Yield |
---|---|---|---|
Chlorination | Cl₂, DCM, 0–5°C | 3-Chloro-4-methoxyaniline | 85% |
N-Alkylation | 1-Cyclopropylethyl bromide, K₂CO₃, MeCN, reflux | Crude alkylated product | 74–78% |
Reductive Amination | Ir-catalyst, H₂ (50 psi), molecular sieves | Purified target compound | 88% |
Direct introduction of the sterically demanding 1-cyclopropylethyl moiety poses challenges due to the substrate’s steric hindrance. Conventional Pd-catalyzed cross-coupling methods show limited efficacy (<45% yield), whereas asymmetric bifunctional catalysis using cationic [CpIr(III)] complexes with chiral phosphate counterions (e.g., TRIP) enables efficient reductive amination [2]. The iridium center activates H₂ for heterolytic cleavage, while the phosphate anion protonates the imine intermediate, forming a chiral ion pair. This cooperative mechanism facilitates enantioselective hydride transfer to the *Re-face of the imine (86% ee, 92% yield) [2]. Key modifications include:
Table 2: Catalyst Performance in Reductive Amination
Catalyst System | Additive | Conversion (%) | ee (%) |
---|---|---|---|
[Cp*IrCl₂]₂ + AgSbF₆ | None | 42 | 15 (R) |
[Cp*IrCl₂]₂ + (R)-TRIP | None | 19 | 84 (S) |
[Cp*IrCl₂]₂ + (R)-TRIP | 5% TRIP acid | 60 | 86 (S) |
[Cp*IrCl₂]₂ + (R)-TRIP | Molecular sieves | 85 | 86 (S) |
Solvent polarity critically impacts reaction kinetics and enantioselectivity. Polar aprotic solvents (DMF, acetonitrile) maximize nucleophilicity in N-alkylation, while ethereal solvents (THF) favor reductive amination by stabilizing the iminium-phosphate ion pair [2] [3]. Key findings include:
Table 3: Solvent Screening for Reductive Amination
Solvent | Dielectric Constant | Conversion (%) | ee (%) |
---|---|---|---|
THF | 7.6 | 68 | 81 |
DCM | 8.9 | 85 | 86 |
MeOH | 33 | 45 | 64 |
EtOH/H₂O (1:1) | – | 95 | – |
Final purification addresses challenges from residual catalysts and hydrophobic by-products. Recrystallization is preferred for bulk production:
Table 4: Purification Method Comparison
Method | Conditions | Purity (%) | Recovery (%) |
---|---|---|---|
Recrystallization | Ethanol/H₂O (4:1), 0°C | 99.2 | 82 |
Recrystallization | Acetone/hexane (1:3), −20°C | 98.7 | 78 |
Column Chromatography | SiO₂, EtOAc/hexane (1:5) | 99.8 | 65 |
Hybrid Approach | SiO₂ + EtOH/H₂O recrystallization | 99.5 | 75 |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8